molecular formula C7H6INO3 B2706219 2-Iodo-3-nitrobenzyl alcohol CAS No. 158616-08-1

2-Iodo-3-nitrobenzyl alcohol

Cat. No.: B2706219
CAS No.: 158616-08-1
M. Wt: 279.033
InChI Key: LZPYYIKBDKBSTA-UHFFFAOYSA-N
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Description

2-Iodo-3-nitrobenzyl alcohol is an organic compound with the molecular formula C7H6INO3 It is characterized by the presence of an iodine atom, a nitro group, and a hydroxyl group attached to a benzene ring

Mechanism of Action

Target of Action

The primary targets of 2-Iodo-3-nitrobenzyl alcohol are likely to be biomolecules with amine groups . The compound has been used as a photoreactive group with amine selectivity .

Mode of Action

This compound interacts with its targets through a process known as photoaffinity labeling . This involves the use of light to trigger a chemical reaction that results in the covalent bonding of the this compound molecule to its target . This interaction can lead to changes in the target molecule’s function or activity.

Biochemical Pathways

It’s known that the compound can be used for crosslinking of biomolecules . This could potentially affect various biochemical pathways depending on the specific targets of the compound.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets of the compound. Given its use as a photoreactive group for photoaffinity labeling and crosslinking of biomolecules , the compound could potentially alter the structure and function of its target molecules, leading to changes in cellular processes.

Action Environment

Environmental factors such as light exposure and temperature could influence the action, efficacy, and stability of this compound. For instance, light is required to trigger the photoaffinity labeling reaction . Additionally, the compound’s stability could be affected by factors such as pH and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-nitrobenzyl alcohol typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of iodobenzene to introduce the nitro group, followed by the reduction of the nitro group to an amine, and subsequent oxidation to form the alcohol. The reaction conditions often involve the use of strong acids, reducing agents, and oxidizing agents under controlled temperatures and pressures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-3-nitrobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Iodo-4-nitrobenzyl alcohol
  • 3-Iodo-2-nitrobenzyl alcohol
  • 4-Iodo-3-nitrobenzyl alcohol

Comparison: 2-Iodo-3-nitrobenzyl alcohol is unique due to the specific positioning of the iodine and nitro groups on the benzene ring, which affects its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .

Properties

IUPAC Name

(2-iodo-3-nitrophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPYYIKBDKBSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Borane-dimethylsulfide (34 mL, 0.34 mmol) was added to a solution of 2-iodo-3-nitrobenzoic acid (43) [P. J. Culhane, Org. Synth. Coll. Vol 1, 1967, 125-127] (82.3 g, 0.28 mol) and trimethyl borate (64 mL, 0.56 mol) in dry THF (400 mL) under nitrogen, and the mixture stirred at reflux for 90 min. The solution was cooled, MeOH then H2O were added, and the mixture was evaporated. Aq NaCl was added to the residue and the mixture was extracted with EtOAc (×3). The extracts were washed with aq NaCl, dried (Na2SO4), and evaporated to give crude 2-iodo-3-nitrobenzyl alcohol (44) as a yellow-orange solid suitable for use in the next step. A sample was filtered through a short column of silica eluting with CH2Cl2 and recrystallized from PhH as pale yellow needles, mp 91-91.5° C. 1H NMR (CDCl3) δ 7.72 (dd, J=7.7, 1.1 Hz, 1 H, H-4 or 6), 7.59 (dd, J=8.1, 1.5 Hz, 1 H, H-4 or 6), 7.50 (t, J=7.8 Hz, 1 H, H-5), 4.78 (s, 2 H, CH2), 2.14 (br s, 1 H, OH). Anal. Calculated for C7H6INO3 : C, 30.1; H, 2.2; N, 5.0. Found: C, 30.4; H, 2.1; N, 4.9%.
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34 mL
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82.3 g
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64 mL
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400 mL
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